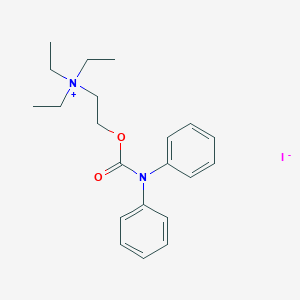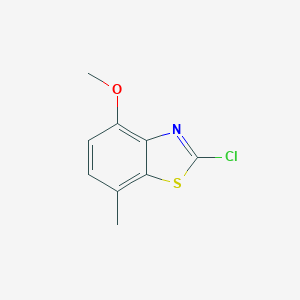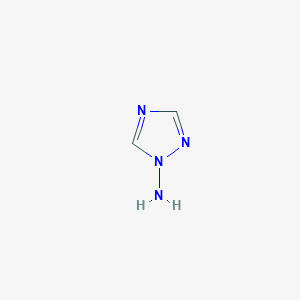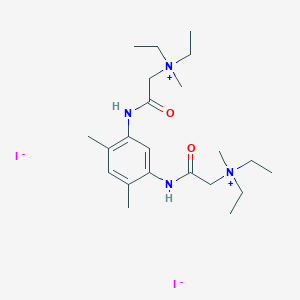
Ammonium, (4,6-dimethyl-m-phenylenebis(iminocarbonylmethylene))bis(diethylmethyl-, diiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium, (4,6-dimethyl-m-phenylenebis(iminocarbonylmethylene))bis(diethylmethyl-, diiodide) is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. It is a complex compound with a unique structure and properties that make it an attractive candidate for research and development.
Mécanisme D'action
The mechanism of action of Ammonium, (4,6-dimethyl-m-phenylenebis(iminocarbonylmethylene))bis(diethylmethyl-, diiodide) is not fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Effets Biochimiques Et Physiologiques
Studies have shown that Ammonium, (4,6-dimethyl-m-phenylenebis(iminocarbonylmethylene))bis(diethylmethyl-, diiodide) has several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Ammonium, (4,6-dimethyl-m-phenylenebis(iminocarbonylmethylene))bis(diethylmethyl-, diiodide) is its ability to inhibit the growth of cancer cells. This makes it a valuable tool for cancer research. However, there are also some limitations to its use in lab experiments. For example, the compound is highly reactive and can be difficult to handle. It is also expensive to produce, which can limit its availability for research purposes.
Orientations Futures
There are several future directions for research on Ammonium, (4,6-dimethyl-m-phenylenebis(iminocarbonylmethylene))bis(diethylmethyl-, diiodide). One area of research is the development of new and improved synthesis methods for the compound. Another area of research is the investigation of the compound's potential applications in other fields, such as drug development and materials science. Additionally, more research is needed to fully understand the mechanism of action of the compound and its effects on the body.
Méthodes De Synthèse
The synthesis of Ammonium, (4,6-dimethyl-m-phenylenebis(iminocarbonylmethylene))bis(diethylmethyl-, diiodide) is a complex process that involves several steps. The first step is the preparation of the starting materials, which include diethylamine, methyl iodide, and 4,6-dimethyl-m-phenylenediamine. These materials are then reacted in the presence of a catalyst to form the desired product.
Applications De Recherche Scientifique
Ammonium, (4,6-dimethyl-m-phenylenebis(iminocarbonylmethylene))bis(diethylmethyl-, diiodide) has several potential applications in scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has the ability to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells.
Propriétés
Numéro CAS |
100468-78-8 |
|---|---|
Nom du produit |
Ammonium, (4,6-dimethyl-m-phenylenebis(iminocarbonylmethylene))bis(diethylmethyl-, diiodide |
Formule moléculaire |
C22H40I2N4O2 |
Poids moléculaire |
646.4 g/mol |
Nom IUPAC |
[2-[5-[[2-[diethyl(methyl)azaniumyl]acetyl]amino]-2,4-dimethylanilino]-2-oxoethyl]-diethyl-methylazanium;diiodide |
InChI |
InChI=1S/C22H38N4O2.2HI/c1-9-25(7,10-2)15-21(27)23-19-14-20(18(6)13-17(19)5)24-22(28)16-26(8,11-3)12-4;;/h13-14H,9-12,15-16H2,1-8H3;2*1H |
Clé InChI |
MDTCYOQMUABIEZ-UHFFFAOYSA-N |
SMILES |
CC[N+](C)(CC)CC(=O)NC1=CC(=C(C=C1C)C)NC(=O)C[N+](C)(CC)CC.[I-].[I-] |
SMILES canonique |
CC[N+](C)(CC)CC(=O)NC1=CC(=C(C=C1C)C)NC(=O)C[N+](C)(CC)CC.[I-].[I-] |
Synonymes |
(4,6-Dimethyl-m-phenylenebis(iminocarbonylmethylene))bis(diethylmethyl ammonium iodide) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



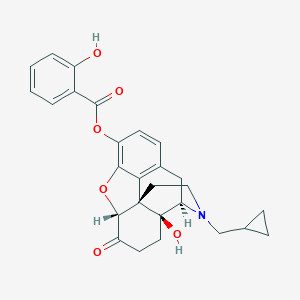
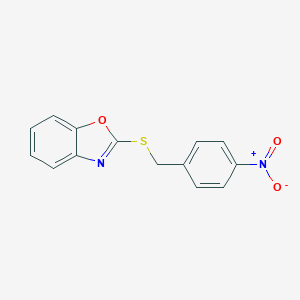
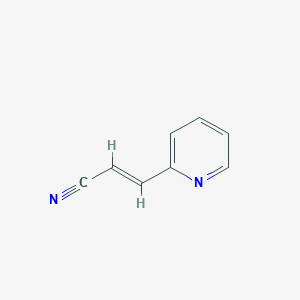
![4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(3-methylbutyl)amino]-5-oxopentanoic acid](/img/structure/B25260.png)
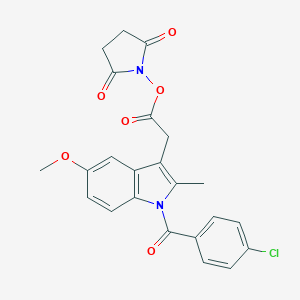
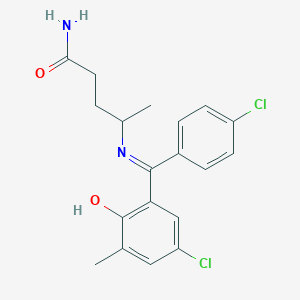
![5,6-Dihydro-4H-cyclopenta[b]thiophen-4-amine](/img/structure/B25270.png)
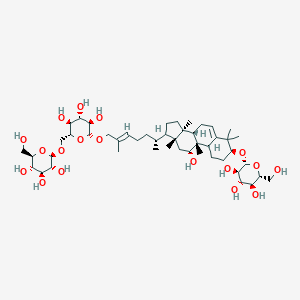
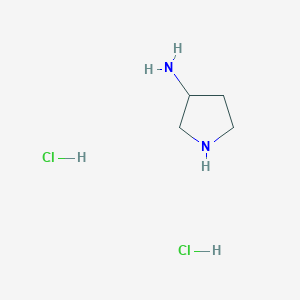
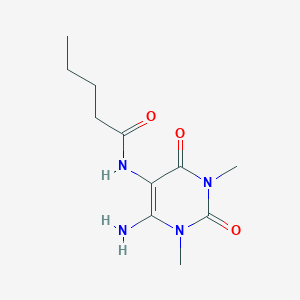
![(1R,2S,4R,5S)-6-[(2R,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxycyclohexane-1,2,3,4,5-pentol](/img/structure/B25280.png)
